molecular formula C8H9N3O2S B11537387 7-hydroxy-2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

7-hydroxy-2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B11537387
M. Wt: 211.24 g/mol
InChI Key: CVUIDUFHWNDFCD-UHFFFAOYSA-N
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Description

    7-hydroxy-2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one: is a heterocyclic compound with a fused pyrimidine-thiadiazole ring system.

  • Its chemical structure consists of a pyrimidine ring fused to a thiadiazole ring, with a hydroxy group at position 7 and an isopropyl substituent.
  • This compound exhibits interesting pharmacological properties and has attracted attention in scientific research.
  • Preparation Methods

  • Chemical Reactions Analysis

      Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reaction conditions and substituents used.

  • Scientific Research Applications

      Chemistry: Researchers explore its reactivity, stability, and potential as a building block for other compounds.

      Biology and Medicine: Investigations focus on its biological activity, such as antimicrobial, antiviral, or anticancer properties.

      Industry: Its use in materials science, such as organic electronics or sensors, is an emerging area of interest.

  • Mechanism of Action

    • The exact mechanism of action remains an active area of study.
    • Molecular Targets: Researchers investigate interactions with specific proteins, enzymes, or receptors.

      Pathways Involved: Signaling pathways affected by this compound are yet to be fully elucidated.

  • Comparison with Similar Compounds

      Uniqueness: Its fused pyrimidine-thiadiazole structure sets it apart from other heterocyclic compounds.

      Similar Compounds: While there are no direct analogs, related compounds include other pyrimidine derivatives and thiadiazoles.

    Properties

    Molecular Formula

    C8H9N3O2S

    Molecular Weight

    211.24 g/mol

    IUPAC Name

    7-hydroxy-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

    InChI

    InChI=1S/C8H9N3O2S/c1-4(2)7-10-11-6(13)3-5(12)9-8(11)14-7/h3-4,12H,1-2H3

    InChI Key

    CVUIDUFHWNDFCD-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)C1=NN2C(=O)C=C(N=C2S1)O

    Origin of Product

    United States

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